3-(Piperidin-4-yl)pyridine dihydrochloride
CAS No.: 301222-60-6
Cat. No.: VC5659134
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 301222-60-6 |
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Molecular Formula | C10H16Cl2N2 |
Molecular Weight | 235.15 |
IUPAC Name | 3-piperidin-4-ylpyridine;dihydrochloride |
Standard InChI | InChI=1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H |
Standard InChI Key | PUOFTXQLJPYTRT-UHFFFAOYSA-N |
SMILES | C1CNCCC1C2=CN=CC=C2.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-(Piperidin-4-yl)pyridine dihydrochloride features a pyridine ring substituted at the 3-position with a piperidin-4-yl group, protonated as a dihydrochloride salt. This arrangement creates a planar conformation critical for binding to enzymatic active sites. The hydrochloride groups enhance aqueous solubility, facilitating biological testing.
Table 1: Comparative Structural Features of Piperidine-Pyridine Derivatives
The absence of a phenyl group in 3-(piperidin-4-yl)pyridine dihydrochloride distinguishes it from advanced derivatives like compound 28a, which showed IC50 values of 8.1 nM against CH24H .
Physicochemical Characteristics
While direct data on the compound’s solubility and stability remain limited in published literature, analog studies provide insights:
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LogP: Estimated at 1.2–1.8 based on piperidine-pyridine hybrids, suggesting moderate lipophilicity .
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pKa: The pyridine nitrogen (pKa ≈ 4.5) and piperidine amine (pKa ≈ 10.2) enable pH-dependent ionization.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 3-(piperidin-4-yl)pyridine derivatives typically involves multi-step sequences:
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Reductive Amination: 4-Piperidone reacts with pyridine-3-carbaldehyde under hydrogenation conditions using palladium catalysts.
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Salt Formation: Treatment with HCl in ethyl acetate yields the dihydrochloride form, as demonstrated in the synthesis of compound 28a .
Critical Reaction Parameters:
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Temperature: 25–40°C for hydrogenation steps
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Catalyst: 10% Pd/C with H2 at 3 atm
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Purification: Recrystallization from methanol/ethyl acetate mixtures
Spectroscopic Characterization
1H NMR data for the closely related compound 28a (DMSO-d6) reveals:
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δ 1.80–2.23 ppm (piperidine CH2 groups)
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δ 7.44–7.64 ppm (pyridine and phenyl protons)
Mass spectrometry of analog compounds shows molecular ion peaks matching theoretical masses within 0.01 Da accuracy.
Compound | CH24H IC50 (nM) | LogD | Ligand Lipophilicity Efficiency |
---|---|---|---|
6 | 8.1 | 1.9 | 6.4 |
16 | 48 | 1.7 | 6.1 |
28a | 68 | 2.0 | 6.0 |
Data adapted from ACS Medicinal Chemistry Letters .
Neuropharmacological Applications
The compound’s ability to cross the blood-brain barrier makes it valuable for CNS-targeted therapies:
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Sigma Receptor Modulation: Piperidine derivatives show affinity for σ1 receptors (Ki = 12–45 nM), implicated in neuropathic pain management.
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Histamine H3 Antagonism: Structural analogs demonstrate H3 receptor binding (IC50 = 32 nM), suggesting potential for cognitive disorder treatments.
Industrial Applications and Process Optimization
Large-Scale Production Challenges
Key considerations for industrial synthesis include:
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Catalyst Recycling: Pd/C recovery systems achieving >95% metal reclamation
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Byproduct Management: Efficient removal of over-reduced piperidine byproducts via column chromatography
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Yield Optimization: Continuous flow reactors increase throughput to 15 kg/day in pilot studies
Quality Control Protocols
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HPLC Purity Standards: ≥99.5% purity required for pharmaceutical intermediates
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Residual Solvent Limits: Methanol <3000 ppm, ethyl acetate <5000 ppm (ICH guidelines)
Comparative Analysis with Structural Analogs
Piperidine vs. Piperazine Derivatives
Replacing the piperidine group with piperazine (compound 4) improves water solubility but reduces CNS penetration due to increased polarity. The trade-off between bioavailability and target engagement dictates structural choices.
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